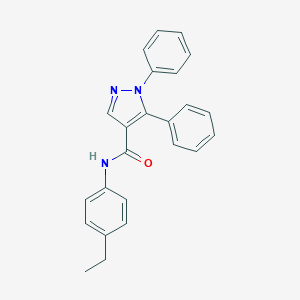

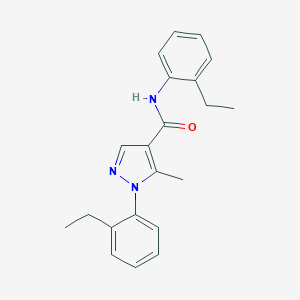

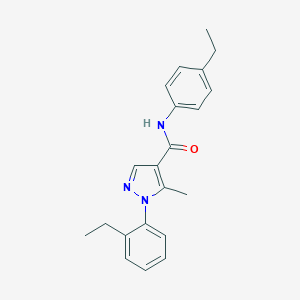

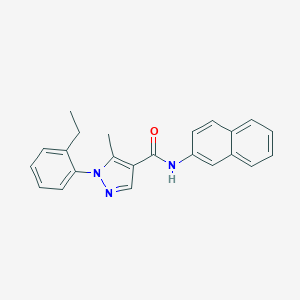

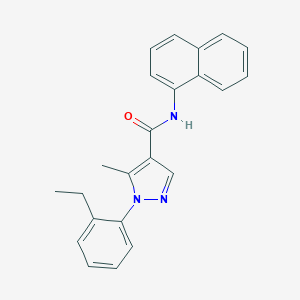

N-(4-ethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-ethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide, also known as Edaravone, is a synthetic antioxidant drug that has been found to have neuroprotective effects in various neurological disorders. It was first approved for clinical use in Japan in 2001 for the treatment of acute ischemic stroke and has since been approved in other countries for the same indication.

Wirkmechanismus

N-(4-ethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide exerts its neuroprotective effects by scavenging free radicals and reducing oxidative stress. It also inhibits the production of pro-inflammatory cytokines and reduces inflammation. Additionally, N-(4-ethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has been shown to enhance the expression of neurotrophic factors, which promote neuronal survival and regeneration.

Biochemical and Physiological Effects:

N-(4-ethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has been shown to reduce lipid peroxidation, protein oxidation, and DNA damage in various tissues, including the brain. It also reduces the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and increases the expression of anti-inflammatory cytokines, such as interleukin-10. N-(4-ethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has also been shown to enhance the expression of neurotrophic factors, such as brain-derived neurotrophic factor and nerve growth factor, which promote neuronal survival and regeneration.

Vorteile Und Einschränkungen Für Laborexperimente

N-(4-ethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has several advantages for lab experiments, including its well-established neuroprotective effects, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, N-(4-ethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide also has some limitations, including its high cost, its short half-life, and its potential to interfere with other experimental treatments.

Zukünftige Richtungen

There are several future directions for research on N-(4-ethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide, including its potential use in other neurological disorders, such as Parkinson's disease and multiple sclerosis, its combination with other neuroprotective agents, and its optimization for clinical use, such as the development of sustained-release formulations. Additionally, further research is needed to elucidate the molecular mechanisms underlying N-(4-ethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide's neuroprotective effects and to identify biomarkers for patient selection and monitoring.

Synthesemethoden

N-(4-ethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide is synthesized through a multistep process that involves the condensation of 4-ethylphenylhydrazine with 4-bromobenzaldehyde to form 4-ethylphenyl-4-bromobenzylhydrazine. This intermediate is then reacted with diphenylacetonitrile in the presence of a base to form the pyrazole ring. Finally, the carboxamide group is introduced by reacting the pyrazole intermediate with chloroacetyl chloride in the presence of a base.

Wissenschaftliche Forschungsanwendungen

N-(4-ethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has been extensively studied for its neuroprotective effects in various neurological disorders, including acute ischemic stroke, amyotrophic lateral sclerosis (ALS), traumatic brain injury (TBI), and Alzheimer's disease (AD). In acute ischemic stroke, N-(4-ethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has been shown to reduce oxidative stress and inflammation, improve neurological function, and reduce the risk of disability and death. In ALS, N-(4-ethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has been shown to slow disease progression and improve survival. In TBI, N-(4-ethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has been shown to reduce brain edema, improve neurological function, and reduce neuronal damage. In AD, N-(4-ethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has been shown to reduce oxidative stress and improve cognitive function.

Eigenschaften

Molekularformel |

C24H21N3O |

|---|---|

Molekulargewicht |

367.4 g/mol |

IUPAC-Name |

N-(4-ethylphenyl)-1,5-diphenylpyrazole-4-carboxamide |

InChI |

InChI=1S/C24H21N3O/c1-2-18-13-15-20(16-14-18)26-24(28)22-17-25-27(21-11-7-4-8-12-21)23(22)19-9-5-3-6-10-19/h3-17H,2H2,1H3,(H,26,28) |

InChI-Schlüssel |

CYCZQVFRIZTFHX-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)C4=CC=CC=C4 |

Kanonische SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Isopropyl-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286818.png)

![6-(2,4-Dichlorobenzyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286820.png)

![6-(2-Fluorobenzyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286821.png)

![6-(2-Chlorobenzyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286824.png)

![6-Ethyl-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286825.png)

![7-Methyl-3-[(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl]-1,2-benzoxazole](/img/structure/B286840.png)

![3-{[3-(4-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-7-methyl-1,2-benzisoxazole](/img/structure/B286842.png)